2,4'-Dichlorobiphenyl-d8
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Overview
Description
2,4’-Dichlorobiphenyl-d8 is a deuterium-labeled derivative of 2,4’-Dichloro-1,1’-biphenyl. This compound is part of the polychlorinated biphenyls family, which are synthetic organic chemicals known for their stability and resistance to environmental degradation. The deuterium labeling is used primarily for research purposes, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dichlorobiphenyl-d8 involves the incorporation of deuterium into the biphenyl structure. One common method is the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of a copper catalyst. The reaction conditions typically include high temperatures and the use of solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of 2,4’-Dichlorobiphenyl-d8 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4’-Dichlorobiphenyl-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can yield biphenyl derivatives with fewer chlorine atoms .
Scientific Research Applications
2,4’-Dichlorobiphenyl-d8 is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the investigation of metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,4’-Dichlorobiphenyl-d8 involves its interaction with various molecular targets. The deuterium atoms can affect the compound’s pharmacokinetic and metabolic profiles by altering the rate of chemical reactions. This can lead to changes in the compound’s distribution, metabolism, and excretion in biological systems. The primary molecular targets include enzymes involved in oxidative and reductive metabolism, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4’-Dichloro-1,1’-biphenyl: The non-deuterated version of 2,4’-Dichlorobiphenyl-d8.
4,4’-Dichlorobiphenyl: Another chlorinated biphenyl with chlorine atoms at different positions.
2,2’-Dichlorobiphenyl: A chlorinated biphenyl with chlorine atoms at the 2,2’ positions.
Uniqueness
The uniqueness of 2,4’-Dichlorobiphenyl-d8 lies in its deuterium labeling, which makes it particularly useful for research applications. The presence of deuterium atoms allows for the study of isotopic effects on chemical reactions and metabolic processes, providing valuable insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIBRDIUNVOMX-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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